molecular formula C19H18FN3O B4420111 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B4420111
M. Wt: 323.4 g/mol
InChI Key: USLWYPSZNKIMNK-UHFFFAOYSA-N
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Description

The compound 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one features a benzodiazole (benzimidazole) core fused to a pyrrolidin-2-one ring. Key structural elements include:

  • A 2-fluorophenyl substituent on the pyrrolidinone ring, introducing steric and electronic effects due to the ortho-fluorine position.

This scaffold is structurally related to bioactive molecules targeting enzymes or receptors, where the benzodiazole moiety often contributes to π-π stacking or hydrogen-bonding interactions.

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-2-22-17-10-6-4-8-15(17)21-19(22)13-11-18(24)23(12-13)16-9-5-3-7-14(16)20/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLWYPSZNKIMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the ethyl group at the 1-position. The pyrrolidin-2-one moiety is then attached to the benzodiazole core, and finally, the fluorophenyl group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or other chemicals.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole and Pyrrolidinone Moieties

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound Name/Identifier Benzodiazole Substituent Pyrrolidinone Substituent Notable Features Reference
Target Compound: 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one 1-Ethyl 2-Fluorophenyl (ortho-fluorine) Compact ethyl group; ortho-fluorine sterics N/A
4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one 1-[2-(4-ethylphenoxy)ethyl] 4-Fluorobenzyl (para-fluorine) Extended phenoxyethyl chain; para-fluorine
4-(1-Methylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one 1-Methyl 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group; meta-substituent
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Triazole instead of benzodiazole Pyrrolidin-1-yl and fluorophenyl Triazole ring; dual fluorophenyl/pyrrolidine
Key Observations:

Benzodiazole Substituents: The ethyl group in the target compound provides moderate lipophilicity, favoring membrane permeability compared to bulkier chains (e.g., phenoxyethyl in ). The methyl group in reduces steric hindrance but may decrease metabolic stability due to easier oxidation.

Para-fluorine () offers electronic effects (e.g., enhanced dipole moments) without significant steric interference. The trifluoromethyl group in increases lipophilicity and electron-withdrawing effects, possibly improving target affinity but reducing solubility.

Heterocyclic Modifications :

  • Replacement of benzodiazole with triazole () alters hydrogen-bonding capacity and ring planarity, impacting target selectivity.

Hypothesized Physicochemical and Pharmacological Properties

While specific pharmacological data are unavailable in the provided evidence, structural trends suggest:

  • Solubility : The target compound’s ethyl and ortho-fluorophenyl groups may reduce aqueous solubility compared to the para-fluorobenzyl analog (), which has a polar ether linkage.
  • Target Affinity : The ortho-fluorine’s steric effects might limit binding to flat active sites but enhance selectivity for pockets accommodating bulky substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

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